Bis-sulfone-PEG12-Acid

Description

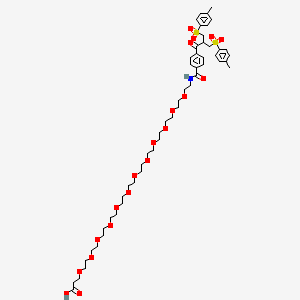

Structure

2D Structure

Properties

Molecular Formula |

C52H77NO20S2 |

|---|---|

Molecular Weight |

1100.3 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C52H77NO20S2/c1-43-3-11-48(12-4-43)74(58,59)41-47(42-75(60,61)49-13-5-44(2)6-14-49)51(56)45-7-9-46(10-8-45)52(57)53-16-18-63-20-22-65-24-26-67-28-30-69-32-34-71-36-38-73-40-39-72-37-35-70-33-31-68-29-27-66-25-23-64-21-19-62-17-15-50(54)55/h3-14,47H,15-42H2,1-2H3,(H,53,57)(H,54,55) |

InChI Key |

TZULSXSWVCGIOW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Bis Sulfone Peg12 Acid

Retrosynthetic Analysis and Precursor Synthesis for Bis-sulfone-PEG12-Acid

A logical retrosynthetic analysis of this compound breaks the molecule down into three key building blocks: the bis-sulfone core, the PEG12 scaffold, and the terminal carboxyl functional group. The synthesis, therefore, involves the preparation of these precursors followed by their strategic assembly.

Synthesis of Key Bis-sulfone Core Structures

The synthesis of the bis-sulfone core typically begins with a bis-sulfide precursor, which is then oxidized to form the corresponding bis-sulfone. nih.gov A common starting material is a molecule containing two thiol groups that can be alkylated to introduce the desired framework. For instance, a di-thiol can be reacted with an appropriate electrophile containing the central part of the bis-sulfone moiety.

A representative reaction involves the oxidation of a bis-sulfide using a mild oxidizing agent like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). The reaction conditions are controlled to ensure complete oxidation to the sulfone state without over-oxidation or unwanted side reactions.

Table 1: Key Precursors for Bis-sulfone Core Synthesis

| Precursor | Structure | Role |

|---|---|---|

| Dithiol | HS-R-SH | Provides the sulfur atoms for the sulfone groups. |

| Dihaloalkane | X-R'-X | Acts as the electrophilic linker between the thiol groups. |

Derivatization of PEG12 Scaffolds

Polyethylene glycol (PEG) is a versatile polymer, and various methods exist for the synthesis and derivatization of specific chain lengths like PEG12. tandfonline.comacs.org Monodisperse PEG derivatives, where every molecule has the same chain length, are often preferred for creating well-defined bioconjugates. mdpi.com

The synthesis of a PEG12 scaffold can be achieved through a stepwise Williamson ether synthesis, where ethylene (B1197577) glycol units are added sequentially. beilstein-journals.org Alternatively, commercially available PEG12 diol can be used as a starting material. To introduce reactive handles for subsequent conjugation, the terminal hydroxyl groups of the PEG12 diol are typically activated. mdpi.com This can be achieved by converting them into better leaving groups, such as tosylates or mesylates, by reacting the PEG diol with tosyl chloride or mesyl chloride in the presence of a base. mdpi.com

Introduction of Terminal Carboxyl Functionality

To introduce the terminal carboxylic acid, a protected carboxyl group is often incorporated into one of the precursors. google.com For example, a PEG12 scaffold can be synthesized with one terminus protected as an alcohol and the other as a protected carboxylic acid. A common protecting group for the carboxylic acid is a t-butyl ester, which can be removed under acidic conditions without affecting other functional groups in the molecule. sci-hub.se

Another approach involves reacting a heterobifunctional PEG derivative, such as an amino-PEG-acid, with the bis-sulfone core. The amine group of the PEG linker can be used to attach to an activated form of the bis-sulfone precursor, leaving the terminal carboxylic acid available. interchim.fr

Optimization of Reaction Conditions and Yield Enhancement Strategies

For the oxidation of the bis-sulfide to the bis-sulfone, controlling the temperature is crucial to prevent side reactions. The choice of solvent can also significantly impact the reaction rate and yield. rsc.org In PEGylation reactions, the pH of the reaction medium is a critical factor, especially when dealing with pH-sensitive functional groups. scielo.brdigitellinc.com For instance, the coupling of the PEG linker to the bis-sulfone core might require basic conditions to deprotonate a nucleophile, but overly basic conditions could lead to hydrolysis of other functional groups.

To enhance yields in multi-step syntheses, purification of intermediates at each stage is essential to remove byproducts and unreacted starting materials. researchgate.net The use of excess reagents can drive reactions to completion but necessitates more rigorous purification steps.

Table 2: Parameters for Optimization in this compound Synthesis

| Parameter | Typical Range/Conditions | Rationale for Optimization |

|---|---|---|

| Reaction Temperature | -20°C to 100°C | Controls reaction rate and minimizes side reactions. |

| Solvent | Dichloromethane, Dimethylformamide, Water | Affects solubility of reactants and can influence reaction pathways. |

| pH | 4 to 10 | Critical for reactions involving acid or base catalysis and for the stability of functional groups. |

Advanced Purification Techniques for Research-Grade this compound

Obtaining high-purity this compound is critical for its use in research and pharmaceutical applications. Due to the polymeric nature of the PEG chain and the presence of multiple functional groups, a combination of purification techniques is often employed.

Size-exclusion chromatography (SEC) is a powerful method for separating molecules based on their hydrodynamic volume, making it well-suited for purifying PEGylated compounds and removing unreacted PEG or smaller byproducts. acs.org Reverse-phase high-performance liquid chromatography (RP-HPLC) is another essential technique that separates molecules based on their hydrophobicity. This is particularly useful for separating the desired product from closely related impurities that may have similar molecular weights but different polarities. sci-hub.se

Other purification methods that can be utilized include extraction, precipitation, and crystallization. google.com For instance, after the final synthesis step, an aqueous workup followed by extraction with an organic solvent can remove water-soluble impurities. Precipitation of the final product from a suitable solvent system can also be an effective purification step.

Chemoenzymatic Synthesis Approaches for this compound Analogs

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to create complex molecules like analogs of this compound. mdpi.comnih.gov Enzymes can be used to selectively modify specific functional groups under mild conditions, often with high stereoselectivity and regioselectivity. beilstein-journals.org

For example, a lipase (B570770) could be used to catalyze the esterification of a PEG12 diol with a carboxylic acid-containing bis-sulfone precursor. mdpi.comnih.gov This enzymatic approach can offer advantages over traditional chemical methods, such as avoiding the need for protecting groups and reducing the formation of byproducts.

Furthermore, enzymes can be employed to introduce modifications to the PEG chain or the bis-sulfone core, leading to the synthesis of a library of analogs with varying properties. For instance, different lipases could be used to attach different fatty acid chains to the PEG backbone, creating more lipophilic analogs. This approach allows for the fine-tuning of the physicochemical properties of the linker for specific applications. mdpi.comnih.gov

Table 3: Enzymes Potentially Applicable to the Synthesis of this compound Analogs

| Enzyme Class | Example | Potential Application |

|---|---|---|

| Lipase | Candida antarctica lipase B (CALB) | Selective esterification or amidation reactions. mdpi.comnih.gov |

| Protease | Subtilisin | Site-specific modification of peptide-based linkers. |

Mechanistic Investigations of Bis Sulfone Peg12 Acid Reactivity and Selectivity

Detailed Reaction Mechanisms of Bis-sulfone Groups with Thiols

The bis-sulfone group is a highly reactive bis-alkylation reagent that readily engages with two cysteine thiols, often originating from the reduction of a disulfide bridge in proteins or peptides. This reaction proceeds via a sequential Michael addition, resulting in the formation of a stable three-carbon thioether bridge.

In Situ Mono-sulfone Formation and Subsequent Thiol Addition

The reaction of a bis-sulfone with thiols is a two-step process that involves the in situ formation of a mono-sulfone intermediate. The initial step is a Michael addition of the first thiol to one of the vinyl sulfone moieties. This is followed by the elimination of a sulfinic acid group, which generates a more reactive vinyl sulfone intermediate. This newly formed mono-sulfone then readily reacts with a second thiol in another Michael addition reaction. This sequential addition-elimination-addition mechanism ensures a controlled and efficient bis-alkylation of two proximal thiol groups.

The general mechanism can be depicted as follows:

Initial Thiol Addition: The first thiol attacks one of the β-carbons of the bis-sulfone.

Elimination: A sulfinate leaving group is eliminated, forming a mono-sulfone intermediate.

Second Thiol Addition: The second thiol then adds to the newly formed, highly reactive vinyl sulfone to complete the bis-alkylation.

Kinetics and Thermodynamics of Thiol-Bis-sulfone Conjugation

The conjugation of thiols to bis-sulfones is a thermodynamically favorable process, leading to the formation of stable thioether bonds. The reaction kinetics are influenced by the electron-withdrawing nature of the sulfone groups, which activates the double bonds for nucleophilic attack by thiols. Vinyl sulfones are known to react selectively and more rapidly with thiols compared to other Michael acceptors like acrylates rsc.org.

| Vinyl Sulfone Substituent (X) | Reaction | Calculated Reaction Energy (kcal/mol) |

|---|---|---|

| Br | Vinylic Substitution (SNV) | Slightly Exothermic |

| CN | Vinylic Substitution (SNV) | -10 |

| H | Michael Addition | Exergonic |

This table illustrates the thermodynamic favorability of thiol additions to various vinyl sulfone derivatives, a reaction mechanism central to the functionality of Bis-sulfone-PEG12-Acid.

Influence of Solvent Systems and pH on Sulfone Reactivity

The reactivity of the sulfone groups towards thiols is significantly influenced by the solvent system and the pH of the reaction medium. The thiol-Michael addition reaction is generally base-catalyzed, as the deprotonated thiolate anion is the active nucleophile.

pH: The rate of the thiol-Michael addition increases with higher pH, as this condition favors the formation of the more nucleophilic thiolate anion mdpi.com. However, at very high pH, competing side reactions such as hydrolysis of the sulfone or reaction with hydroxide ions can occur. For selective thiol conjugation, the reaction is typically carried out at a pH range of 7.5 to 9.0. Vinyl sulfones can specifically conjugate with free thiol groups under mildly acidic conditions, avoiding non-specific reactions with other nucleophilic groups like amines nih.gov.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often employed for thiol-sulfone conjugations. These solvents can stabilize the charged thiolate intermediate, thereby increasing the reaction rate mdpi.com. The choice of solvent can also influence the solubility of the reactants and the final conjugate.

| pH Range | Relative Reaction Rate | Key Considerations |

|---|---|---|

| < 7.0 | Slow | Thiol is predominantly protonated (R-SH). |

| 7.5 - 9.0 | Optimal | Sufficient concentration of thiolate (R-S⁻) for efficient reaction. |

| > 9.0 | Fast | Increased risk of side reactions (e.g., hydrolysis). |

This interactive table summarizes the general trend of how pH affects the rate of the thiol-Michael addition reaction, which is the fundamental chemistry for the bis-sulfone group.

Orthogonal Reactivity of Carboxyl Termini for Amine Conjugation

The terminal carboxylic acid of this compound provides an orthogonal site for conjugation to primary amines, such as those found on the side chain of lysine (B10760008) residues or the N-terminus of proteins. This allows for a two-step conjugation strategy where the thiol-reactive bis-sulfone is reacted first, followed by the activation of the carboxyl group for amine coupling.

Carbodiimide-Mediated Amide Bond Formation (e.g., EDC, HATU)

Carbodiimides are widely used coupling reagents that activate carboxylic acids to facilitate the formation of amide bonds with primary amines.

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC is a water-soluble carbodiimide that reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond, releasing a soluble urea byproduct researchgate.net. To improve efficiency and reduce side reactions such as hydrolysis of the O-acylisourea intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) is often added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then efficiently reacts with the amine researchgate.net.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is another highly efficient coupling reagent. In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), HATU reacts with a carboxylic acid to form an activated OAt-ester. This active ester then rapidly reacts with a primary amine to yield the corresponding amide rsc.orgrsc.org. HATU is known for its high coupling efficiency and fast reaction rates, often outperforming other coupling reagents peptide.com.

| Coupling Agent | Activator/Additive | Typical Solvent | Key Advantages |

|---|---|---|---|

| EDC | NHS or sulfo-NHS | Aqueous buffers, DMF | Water-soluble byproduct, good for biological applications. |

| HATU | DIPEA (base) | DMF, NMP | High efficiency, fast reaction rates, less racemization. peptide.com |

This interactive table compares the features of EDC and HATU, two common reagents for activating the carboxyl terminus of this compound for amine conjugation.

Active Ester (e.g., NHS Ester) Derivatization and Reactivity

The carboxylic acid of this compound can be pre-activated to form an N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting the carboxylic acid with NHS in the presence of a carbodiimide like dicyclohexylcarbodiimide (DCC) or EDC. The resulting NHS ester is a stable, amine-reactive compound that can be purified and stored before being used for conjugation.

NHS esters react with primary amines under mild, slightly alkaline conditions (pH 7.2-8.5) to form a stable amide bond, with the release of N-hydroxysuccinimide thermofisher.com. The reaction is a nucleophilic acyl substitution where the primary amine attacks the carbonyl carbon of the ester. A competing reaction is the hydrolysis of the NHS ester, which becomes more significant at higher pH values. The half-life of an NHS ester can range from hours at pH 7 to minutes at pH 8.6 thermofisher.com. Therefore, controlling the pH is crucial for efficient amine conjugation.

Chemo- and Regioselectivity in Complex Biological Environments

The utility of this compound in bioconjugation is critically dependent on its ability to react with specific functional groups on biomolecules in the presence of a multitude of other potentially reactive sites. This chemo- and regioselectivity is fundamental to creating homogenous and well-defined bioconjugates.

The mechanism involves an initial elimination to form a mono-sulfone Michael acceptor, followed by a sequence of Michael addition and elimination reactions with the thiol groups. researchgate.net This process is highly efficient and can be controlled to achieve specific labeling.

Beyond cysteine thiols, bis-sulfone reagents have also been shown to react selectively with the imidazole groups of histidine residues, particularly when they are spatially close, such as in an engineered poly-histidine tag (His-tag). researchgate.net This provides an alternative strategy for site-specific conjugation that does not interfere with the native structure of the protein. The reaction with a His-tag also proceeds via a sequential bis-alkylation mechanism. researchgate.net This dual selectivity for either reduced disulfides or proximal histidines allows for targeted modification of a wide range of proteins and biomolecules.

The table below summarizes the observed selectivity of bis-sulfone reagents in biological settings.

| Target Residue(s) | Reaction Type | Outcome | Selectivity |

| Two Cysteine Thiols (from a reduced disulfide bond) | Bis-alkylation | Covalent rebridging of the disulfide bond | High |

| Adjacent Histidine Residues (e.g., in a His-tag) | Bis-alkylation | Covalent cross-linking of imidazole side chains | High |

Stability and Degradation Pathways of this compound Linkages under Physiological Conditions

A crucial attribute for any bioconjugate linker is its stability in a physiological environment, which includes exposure to plasma, various enzymes, and endogenous thiols like glutathione (B108866) (GSH). Linkages formed by this compound have demonstrated significantly enhanced stability compared to more conventional linkers, such as those based on maleimide chemistry. nih.govnih.gov

Maleimide-based linkages are known to be susceptible to deconjugation through a retro-Michael reaction and to thioether exchange with endogenous thiols, leading to premature release of the conjugated payload and potential off-target effects. acs.org In contrast, the thioether bonds formed by the reaction of bis-sulfones with cysteine residues are considerably more robust and resistant to such degradation pathways. nih.govrsc.org

Studies comparing the stability of sulfone-based conjugates to maleimide conjugates in human plasma have shown the superior stability of the sulfone linkage. nih.govacs.org For instance, while maleimide conjugates can undergo rapid exchange with serum albumin, sulfone conjugates show minimal transfer and remain largely intact over extended periods. nih.gov One study found that after 72 hours in human plasma, approximately two-thirds of a sulfone conjugate remained intact, whereas significant degradation of the corresponding maleimide conjugate was observed much earlier. acs.org

The stability is also pronounced in the presence of high concentrations of competing thiols. Research on a mono-sulfone-PEG conjugate demonstrated its enhanced stability over a maleimide-PEG adduct when incubated with 1 mM reduced glutathione (GSH) at 37°C for seven days. nih.gov

The following table presents a comparison of the stability of sulfone-based and maleimide-based bioconjugates under physiologically relevant conditions.

| Linker Type | Condition | Time | Remaining Conjugate (%) |

| Mono-sulfone-PEG | 1 mM Glutathione, 37°C | 7 days | > 90% |

| Maleimide-PEG | 1 mM Glutathione, 37°C | 7 days | < 70% |

| Phenyloxadiazole Sulfone | Human Plasma | 72 hours | ~67% |

| Maleimide | Human Plasma | 72 hours | ~20% |

The primary degradation pathway for maleimide-based thioether linkages is the retro-Michael reaction, which is a non-viable mechanism for the stabilized sulfone-based linkage. nih.gov The stability of the bis-sulfone linkage is attributed to the formation of a stable thioether bond that is not readily cleaved under physiological pH and temperature. rsc.org While all chemical bonds can eventually be broken down, the degradation of bis-sulfone linkages under typical physiological conditions is significantly slower and less prone to the specific chemical exchange reactions that affect other common bioconjugation linkers. This inherent stability makes this compound an excellent candidate for applications requiring long-term circulation and retention of the conjugated molecule. axispharm.comnih.gov

Advanced Research Applications of Bis Sulfone Peg12 Acid in Chemical Biology and Materials Science

Site-Specific Protein and Peptide Bioconjugation Strategies

The ability to modify proteins and peptides at specific sites is crucial for developing next-generation therapeutics like antibody-drug conjugates (ADCs) and for creating precise tools for basic research. Bis-sulfone reagents provide a powerful method for achieving such specificity, primarily by targeting the native disulfide bonds within proteins.

A major challenge in the development of bioconjugates, particularly ADCs, is the production of homogeneous products with a consistent drug-to-antibody ratio (DAR). Traditional conjugation methods that target residues like lysine (B10760008) result in heterogeneous mixtures, which can complicate characterization and lead to variable efficacy. Disulfide rebridging using bis-sulfone reagents offers an elegant solution to this problem. researchgate.netnih.gov

The process involves two key steps:

Reduction: A native disulfide bond within a protein, such as the interchain disulfides in an antibody, is selectively reduced to yield two free cysteine thiol groups. axispharm.comnih.gov

Bis-Alkylation: The Bis-sulfone-PEG12-Acid reagent is then introduced. It undergoes a bis-alkylation reaction with the two proximal cysteine thiols, forming a stable, covalent three-carbon bridge that reconnects the polypeptide chains. axispharm.combroadpharm.commedkoo.com

This rebridging strategy effectively uses the disulfide bond as a single, defined point of attachment. nih.gov The result is a highly homogeneous conjugate population where each targeted disulfide is linked to one functional molecule. axispharm.com This approach not only ensures a precise DAR but also helps maintain the protein's tertiary structure, which is critical for preserving its biological function. axispharm.comnih.gov The inclusion of the hydrophilic PEG12 spacer enhances the solubility and biocompatibility of the final conjugate. broadpharm.commedkoo.com

| Conjugation Strategy | Target Residue | Key Feature | Resulting Homogeneity | Structural Impact |

|---|---|---|---|---|

| Bis-sulfone Rebridging | Native Disulfide Bonds (Cysteine pairs) | Covalently re-links reduced disulfides with a three-carbon bridge. nih.govaxispharm.com | High (e.g., DAR of 4 is achievable with >95% homogeneity). axispharm.com | Minimal; maintains protein's tertiary structure. axispharm.comnih.gov |

| Maleimide Chemistry | Free Cysteine Thiols | Reacts with individual cysteine residues. | Variable; depends on the number of available cysteines. | Can lead to loss of interchain linkage if disulfide is not re-formed. nih.gov |

| Lysine Conjugation | Lysine Amines | Targets multiple surface-exposed lysines. | Low; produces a heterogeneous mixture of species with variable DARs. nih.gov | Can potentially affect binding sites or protein function. |

The bis-sulfone functional group exhibits high selectivity for the paired thiol groups derived from a reduced disulfide bond. broadpharm.comcreative-biolabs.com This selectivity is largely driven by the proximity of the two cysteine residues that were formerly linked. The reagent is designed to react efficiently with two thiols that are held close together, making the rebridging reaction significantly more favorable than alkylation of a single, isolated cysteine residue on another protein. This intrinsic property allows for the selective labeling of a target protein even within a complex biological mixture, provided that the target protein possesses an accessible disulfide bond that can be selectively reduced.

The principles of disulfide rebridging can be extended through protein engineering to introduce novel, precisely located conjugation sites. nih.gov By using site-directed mutagenesis, researchers can introduce cysteine residues at specific, surface-accessible locations on a protein of interest. mdpi.com These engineered cysteines can be designed to form a new disulfide bond, which can then serve as a unique handle for conjugation with this compound.

This strategy offers several advantages:

Precision: It allows for the placement of a payload or label at a site distant from the protein's active or binding sites, minimizing interference with its biological function. researchgate.net

Control: It provides complete control over the site of modification, leading to the production of exceptionally well-defined and homogeneous bioconjugates.

Versatility: It enables the functionalization of proteins that may lack naturally accessible disulfide bonds.

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs) and Related Targeted Degraders

Targeted protein degradation has emerged as a revolutionary therapeutic modality that eliminates disease-causing proteins rather than merely inhibiting them. nih.govbiognosys.com Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the heart of this strategy, consisting of two ligands connected by a chemical linker. biochempeg.comaxispharm.com One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. precisepeg.com This proximity induces the ubiquitination of the POI, marking it for destruction by the cell's proteasome. axispharm.com

The efficacy of a PROTAC is highly dependent on the length and flexibility of its linker. The linker must be long enough to span the distance between the POI and the E3 ligase without causing steric clashes, but not so long that the resulting ternary complex is too loose and inefficient. researchgate.net

Linker Length: The defined structure of the PEG12 linker in this compound provides a specific length that can be optimal for certain POI-E3 ligase pairs. Systematic variation of linker length, often achieved by synthesizing PROTACs with different numbers of PEG units (e.g., PEG4, PEG8, PEG12), is a common strategy to find the optimal geometry for efficient protein degradation. biochempeg.comnih.gov A linker that is too short may prevent ternary complex formation altogether, while an overly long linker can lead to unproductive binding or the "hook effect," where binary complexes are favored over the desired ternary complex. researchgate.net

Flexibility: The ethylene (B1197577) glycol units of the PEG linker afford significant conformational flexibility. precisepeg.comresearchgate.net This flexibility allows the two ends of the PROTAC to orient themselves optimally to engage with their respective binding partners, facilitating the formation of a stable ternary complex. While rigid linkers can be potent, flexible linkers like PEG chains are often used in the initial stages of PROTAC design due to their ability to accommodate various protein topologies. precisepeg.comresearchgate.net

| Linker Property | Influence on PROTAC Efficacy | Contribution of the PEG12 Moiety |

|---|---|---|

| Length | Crucial for spanning the distance between the POI and E3 ligase to enable ternary complex formation. nih.govresearchgate.net | Provides a fixed, extended length that can be systematically varied by using shorter or longer PEG chains to optimize degradation. biochempeg.com |

| Flexibility | Allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex. precisepeg.comresearchgate.net | The ethylene glycol backbone is highly flexible, aiding in the proper orientation of the two ligands for binding. researchgate.net |

| Solubility | Affects bioavailability and cell permeability; poor solubility can limit efficacy. biochempeg.com | PEG is hydrophilic and can significantly increase the aqueous solubility of the entire PROTAC molecule. axispharm.comprecisepeg.com |

| Composition | The atoms within the linker (e.g., oxygen vs. carbon) can influence binding interactions and metabolic stability. nih.gov | The ether oxygens in the PEG chain can act as hydrogen bond acceptors, potentially forming stabilizing interactions within the ternary complex. nih.gov |

Development of Antibody-Drug Conjugates (ADCs) with Enhanced Stability and Homogeneity

The evolution of antibody-drug conjugates (ADCs) has marked a significant advancement in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic drugs. nih.gov A critical component in the design of these complex biotherapeutics is the linker that connects the antibody to the payload. The choice of linker and conjugation strategy profoundly impacts the ADC's stability, homogeneity, efficacy, and safety profile. broadpharm.com Traditional conjugation methods, which often target lysine residues or native interchain cysteines, typically result in heterogeneous mixtures with variable drug-to-antibody ratios (DAR) and suboptimal stability. nih.gov This heterogeneity can lead to unpredictable pharmacokinetics and a narrow therapeutic window. nih.gov The compound this compound is central to advanced linker technologies designed to overcome these limitations.

Integration of this compound in ADC Linker Architectures

This compound incorporates key chemical features that address the challenges of ADC construction. The bis-sulfone group is a highly reactive bis-alkylation reagent that can covalently react with two cysteine thiols. axispharm.com This property is exploited in a "disulfide bridging" or "re-bridging" strategy. The process involves the mild reduction of native interchain disulfide bonds within the antibody's hinge region to generate free thiol groups. The bis-sulfone moiety then reacts with two of these thiols, forming a stable three-carbon thioether bridge. axispharm.com This re-establishes the covalent link between the antibody chains, which is crucial for maintaining the antibody's structural integrity and avoiding potential denaturation. axispharm.com

The resulting linkage is significantly more stable than those formed by traditional maleimide-based linkers. Maleimide-based conjugates are known to be susceptible to retro-Michael reactions, where the linker-drug can detach from the antibody and bind to other circulating proteins like albumin, leading to off-target toxicity. acs.orgfrontiersin.org The thioether bonds formed by the bis-sulfone reagent are stable, ensuring the payload remains attached to the antibody until it reaches the target cell. rsc.org

Strategies for Achieving Defined Drug-to-Antibody Ratios (DAR)

A key goal in modern ADC development is to produce homogeneous conjugates with a precisely controlled drug-to-antibody ratio (DAR). broadpharm.com The DAR value significantly influences the ADC's efficacy and safety. Site-specific conjugation technologies are paramount for achieving this control. nih.gov

The disulfide bridging strategy enabled by bis-sulfone reagents is a prime example of site-specific conjugation. nih.gov An IgG1 antibody, for instance, has four interchain disulfide bonds. By reducing these bonds and using a bis-sulfone-based linker, it is possible to attach exactly four drug molecules to the antibody, resulting in a homogeneous ADC with a DAR of 4. axispharm.com This approach yields a product with high uniformity (>95%), a significant improvement over the heterogeneous mixtures (DAR ranging from 1 to 8) produced by conventional methods. axispharm.com

Achieving a defined DAR contributes to a more predictable pharmacokinetic profile and a wider therapeutic window. nih.gov Different strategies can be employed to achieve other specific DAR values. For example, by using engineered antibodies where specific amino acids are replaced with cysteine residues (e.g., THIOMAB™ technology), conjugation sites can be introduced at locations other than the hinge region, allowing for the generation of ADCs with DAR values of 2. nih.govfrontiersin.org While bis-sulfone linkers are ideally suited for bridging two cysteines, modifications of this chemistry or combination with other site-specific methods allow for the precise engineering of ADCs with various desired DARs to optimize therapeutic efficacy for a particular target. researchgate.netacs.org

| ADC Parameter | Conventional Conjugation (e.g., Lysine) | Site-Specific Conjugation (e.g., Bis-sulfone) |

| Homogeneity | Heterogeneous Mixture nih.gov | Highly Homogeneous (>95%) axispharm.com |

| DAR | Variable (e.g., 0-8) axispharm.com | Precisely Defined (e.g., 4) axispharm.com |

| Stability | Prone to deconjugation (maleimide) acs.org | Stable Thioether Linkage rsc.org |

| Pharmacokinetics | Unpredictable nih.gov | Predictable and Improved broadpharm.com |

Functionalization of Biomaterials and Surfaces for Biomedical Research

The unique chemical properties of this compound extend its utility beyond ADC development into the functionalization of biomaterials and surfaces. Its heterobifunctional nature—possessing a bis-sulfone group for reaction with thiols or histidines and a terminal carboxylic acid for standard amine coupling—makes it an effective tool for covalently immobilizing biomolecules onto various substrates for a range of biomedical applications. broadpharm.comresearchgate.net

Engineering of Hydrogel Matrices for Controlled Release Systems

Hydrogels are water-swollen polymer networks widely used as scaffolds in tissue engineering and as vehicles for the controlled release of therapeutics. nih.govmdpi.com The physical properties of a hydrogel, such as its mechanical strength, swelling ratio, and degradation rate, are largely determined by the cross-linking of its polymer chains. acs.org

This compound can serve as a cross-linking agent in the fabrication of hydrogels from thiol-functionalized polymers like thiolated hyaluronic acid or multi-arm PEG-thiols. researchgate.net The bis-sulfone group can react with thiol groups on two separate polymer chains, forming stable thioether cross-links. nih.gov This type of Michael addition reaction is efficient and proceeds under mild, aqueous conditions, which is advantageous for encapsulating sensitive therapeutic biomolecules without compromising their activity. nih.gov

The length of the PEG12 spacer within the cross-linker influences the mesh size of the hydrogel network, which in turn affects the diffusion rate of the encapsulated drug. nih.gov By controlling the degree of cross-linking and the properties of the linker, hydrogel matrices can be engineered to achieve a desired release profile, allowing for the sustained delivery of therapeutics over an extended period. nih.gov Furthermore, the covalent nature of the cross-linking provides stability to the hydrogel matrix, while the potential for designing linkers that are cleavable in response to specific biological stimuli (e.g., enzymes) offers a pathway to creating "smart" hydrogels that release their payload only at the target site. acs.org

Surface Modification for Biosensing and Diagnostic Platforms

The performance of biosensors and diagnostic platforms relies heavily on the effective immobilization of biorecognition molecules (e.g., antibodies, aptamers) onto the sensor surface. mdpi.comnih.gov Proper orientation and prevention of non-specific binding are critical for achieving high sensitivity and specificity. nih.govethz.ch

This compound can be used to create a functional and biocompatible surface coating. The carboxylic acid terminus can be used to covalently attach the linker to a sensor surface that has been pre-functionalized with amine groups, a common surface modification strategy. frontiersin.org This creates a surface decorated with outward-facing bis-sulfone groups and a hydrophilic PEG12 layer. The PEG layer acts as a shield to minimize non-specific adsorption of proteins from the sample matrix, thereby reducing background noise and improving the signal-to-noise ratio of the assay. ethz.ch

The reactive bis-sulfone groups then serve as specific anchoring points for thiol-containing biomolecules. For example, antibody fragments (Fabs) or engineered proteins with accessible cysteine residues can be site-specifically and covalently immobilized onto the surface. rsc.org This covalent attachment ensures the stability of the sensor surface over time and through multiple washing steps. The site-specific nature of the conjugation can also help to ensure a uniform orientation of the capture molecules, maximizing their ability to bind to the target analyte. nih.gov

Covalent Attachment to Nanoparticles for Targeted Delivery Research

Nanoparticles (NPs) are extensively researched as carriers for targeted drug delivery. nih.gov To achieve targeting, their surface is typically functionalized with ligands (e.g., antibodies, peptides) that recognize specific receptors on diseased cells. nih.gov PEGylation, or the coating of NPs with PEG, is a widely used strategy to improve their stability, reduce aggregation, and prolong their circulation time in the bloodstream by helping them evade the immune system. nih.gov

This compound is well-suited for the dual purpose of PEGylating and functionalizing nanoparticles. The carboxylic acid group can be coupled to amine groups present on the surface of many types of nanoparticles (e.g., liposomes, polymeric NPs), anchoring the molecule to the NP. The PEG12 chain contributes to the protective hydrophilic corona on the nanoparticle surface. nih.gov

The terminal bis-sulfone group provides a reactive site for the covalent attachment of targeting ligands. broadpharm.com For instance, a thiol-containing antibody fragment or peptide can be conjugated to the nanoparticle surface via the bis-sulfone group. This creates a targeted nanocarrier where the targeting ligand is attached through a stable, covalent bond. rsc.org The ability to form this stable linkage is critical for ensuring that the targeting moiety remains attached to the nanoparticle in vivo, allowing it to effectively guide the drug-loaded carrier to its intended site of action.

Analytical Methodologies for Elucidating Reaction Products and Linker Integrity

Advanced Chromatographic Techniques for Product Separation and Purity Assessment

Chromatographic methods are fundamental for separating the desired bioconjugate from unreacted starting materials, reaction byproducts, and aggregates. These techniques are paramount for determining the purity and homogeneity of the final product, which are critical parameters for any therapeutic or diagnostic agent.

High-Resolution Liquid Chromatography (LC), particularly when coupled with Mass Spectrometry (MS), is a powerful tool for the analysis of complex mixtures generated during bioconjugation reactions. researchgate.net Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) can significantly shorten separation times while maintaining high resolution. shimadzu.com For PEGylated molecules, reversed-phase (RP) HPLC is commonly used. The separation can be optimized by adjusting mobile phase composition, such as the type of organic solvent, buffer, pH, or additives, to achieve the desired selectivity. nih.gov

When coupled with MS, this technique provides not only retention time data but also mass information, allowing for the identification of different species in the reaction mixture. nih.gov For instance, LC-MS can distinguish between the unconjugated biomolecule, the desired mono-PEGylated product, and any multi-PEGylated species based on their mass differences. High-resolution mass spectrometry (HRMS) as a detector provides high mass accuracy, enabling the confident identification of components in the reaction mixture. nih.govnih.gov

Table 1: Illustrative LC-MS Parameters for Bioconjugate Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C4 or C8 Reversed-Phase | Separation based on hydrophobicity; suitable for proteins. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the gradient. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for elution. |

| Gradient | 5% to 95% B over 30 min | Elutes molecules with varying hydrophobicities. |

| Flow Rate | 0.2-0.5 mL/min | Standard analytical flow for HPLC. |

| MS Detector | Q-TOF or Orbitrap | Provides high-resolution mass data for accurate identification. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes proteins and peptides for MS analysis. |

This table presents typical starting parameters; method development and optimization are required for specific applications.

Size Exclusion Chromatography (SEC) is an indispensable technique for characterizing polymeric conjugates, as it separates molecules based on their hydrodynamic radius. acs.orgnih.gov It is considered the "gold standard" for the quantitative analysis of aggregates, monomers, and fragments in biotherapeutic preparations. nih.gov For conjugates formed using Bis-sulfone-PEG12-Acid, SEC is crucial for assessing the degree of aggregation, which can be induced by the conjugation process. It effectively separates high-molecular-weight species (aggregates) from the desired monomeric conjugate and any smaller, unreacted components. acs.org

The development of a robust SEC method is critical for quality control, allowing for the resolution and quantification of a wide range of size variants. thermofisher.com While SEC is a powerful tool, challenges such as non-specific interactions between antibody-drug conjugates (ADCs) and the column matrix can lead to poor chromatographic performance. acs.org Modifying the mobile phase composition, for example by substituting sodium chloride with L-arginine or adding organic solvents, can help mitigate these interactions and improve column performance. acs.org

Spectroscopic and Spectrometric Characterization of Conjugates and Intermediates

While chromatography provides information on purity and heterogeneity, spectroscopic and spectrometric techniques offer detailed insights into the molecular structure of the conjugates. These methods are used to confirm the molecular weight of the product, elucidate the precise structure of the chemical linkages, and verify that the functional groups of the this compound linker have reacted as intended.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the identity of the final conjugate. ucsf.edu Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is particularly well-suited for the analysis of large, heterogeneous molecules like PEGylated proteins. mdpi.comnih.gov It can accurately determine the average molecular weight of the conjugate and provide information on the degree of PEGylation by resolving the individual oligomers of the heterogeneous PEGylated peptide. researchgate.net

The mass spectrum of a successful conjugate will show a characteristic mass shift corresponding to the addition of the this compound linker and any attached payload. MALDI-TOF-MS has been successfully used to characterize a wide range of PEGylated proteins, from small proteins to large, glycosylated molecules in the 60-600 kDa range. nih.gov Furthermore, advanced techniques like MALDI in-source decay (ISD) can provide top-down fragmentation data, helping to identify the specific site of PEGylation on a peptide or protein without extensive sample treatment. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of organic molecules and their conjugates. acs.org 1H NMR and 13C NMR are particularly valuable for confirming the functionalization of the PEG linker and elucidating the structure of the newly formed covalent bonds.

In the context of a this compound linker reacting with cysteine residues, NMR can confirm the formation of the three-carbon thioether bridge. The characteristic signals of the protons and carbons within the PEG chain and the linker's functional groups can be identified and assigned. For example, the large peak arising from the repeating -(OCH2CH2)- units of the PEG chain is a prominent feature in the 1H NMR spectrum. Comparing the NMR spectra before and after conjugation allows for the identification of chemical shifts in protons adjacent to the reaction site, confirming that the covalent linkage has been successfully formed. NMR is also used to determine the purity of functionalized PEGs and can be more accurate than SEC and MS in some cases for determining conjugation efficacy.

Table 2: Representative ¹H NMR Chemical Shifts for PEG-Related Moieties

| Functional Group | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| PEG Backbone (-OCH₂CH₂-) | ~3.7 | Strong, characteristic signal for the PEG repeating unit. |

| Terminal Alcohol (-CH₂OH) | ~3.7 | Often overlaps with the backbone signal. |

| Ester Linkage (-C(O)OCH₂-) | ~4.2 | Downfield shift compared to a standard alcohol proton, confirming esterification. |

| Methoxy Group (-OCH₃) | ~3.4 | Singlet, used for molecular weight calculation in mPEG. |

Note: Chemical shifts are dependent on the solvent and the specific molecular structure.

In Situ Reaction Monitoring Techniques for Bioconjugation Optimization

Optimizing bioconjugation reactions requires a deep understanding of reaction kinetics and endpoint determination. In situ, or real-time, monitoring techniques provide continuous data throughout the reaction, enabling precise control and optimization of process parameters. This approach is a cornerstone of Process Analytical Technology (PAT), which aims to enhance process understanding through real-time analysis. nih.gov

Several spectroscopic methods can be adapted for in situ monitoring. For example, fluorescence spectroscopy can track changes in the local environment of fluorophores upon conjugation. nih.govnih.gov Polarized Excitation Emission Matrix (pEEM) spectroscopy, in particular, can be used to rapidly assess aggregation and quantify the drug-to-antibody ratio during ADC production. nih.gov Attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy is another powerful technique for monitoring the chemical changes occurring at a solid-solution interface during a bioconjugation reaction in real-time. mdpi.com

Mass spectrometry can also be configured for real-time monitoring. Online LC-MS, using a programmed autosampler to periodically withdraw and quench aliquots, can be used to follow the formation of the PEGylated product and the consumption of reagents over time. researchgate.net More direct methods, such as probe electrospray ionization (PESI) mass spectrometry, allow for rapid, chromatograph-free monitoring of changes in the molecular weight of components directly from the reaction vessel. nih.gov These techniques allow researchers to determine the optimal reaction time, temperature, and reagent ratios, minimizing the formation of byproducts and ensuring the highest possible yield of the desired conjugate.

Quantification of Conjugation Efficiency and Site Specificity (e.g., SDS-PAGE, Amino Acid Analysis)

The successful synthesis of a bioconjugate using a linker such as this compound necessitates rigorous analytical characterization to confirm the efficiency of the conjugation reaction and the specificity of the linkage site. Methodologies such as Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Amino Acid Analysis (AAA) are fundamental techniques employed for this purpose. These methods provide critical data on the homogeneity, molecular weight, and composition of the resulting conjugate, which are essential parameters for ensuring product quality and consistency.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

The bis-sulfone moiety of the linker is designed to react with two cysteine thiols derived from the reduction of a disulfide bond, forming a stable three-carbon bridge. axispharm.comresearchgate.net This "disulfide bridging" is a site-specific conjugation strategy. ucl.ac.uk The analytical process using SDS-PAGE typically involves comparing the electrophoretic mobility of the starting material (e.g., an antibody), the reduced intermediate, and the final conjugated product under both reducing and non-reducing conditions.

Research Findings from SDS-PAGE Analysis:

Confirmation of Conjugation: A successful conjugation is visualized as the appearance of a new, higher molecular weight band corresponding to the PEGylated protein, with a concurrent decrease in the intensity of the band for the original, unconjugated protein. acs.orgnih.gov

Assessment of Homogeneity: Bis-sulfone linkers are utilized to produce homogeneous conjugates with a uniform drug-to-antibody ratio (DAR). axispharm.comabzena.com SDS-PAGE analysis reveals the degree of homogeneity; a sharp, single band for the conjugate is indicative of a highly uniform product, whereas multiple bands or smears can suggest a heterogeneous mixture.

Potential Analytical Challenges: It is important to note that PEGylated proteins can exhibit anomalous migration in SDS-PAGE. The PEG moiety can lead to a larger hydrodynamic radius and may bind less SDS than an equivalent polypeptide chain, causing the conjugate to migrate slower than its actual molecular weight would suggest. researchgate.net This can result in smeared or broadened bands. nih.gov To confirm that the shifted band contains the PEG linker, the gel can be stained with both a protein-specific stain (e.g., Coomassie Blue) and a PEG-specific stain (e.g., barium iodide). ucl.ac.uk In some cases, native PAGE is used as an alternative to circumvent issues related to PEG-SDS interactions. nih.gov

Table 1: Representative SDS-PAGE Analysis of an Antibody Conjugated with this compound This interactive table summarizes typical results from an SDS-PAGE experiment to monitor the site-specific conjugation of an antibody (Ab, ~150 kDa) with this compound (~1.1 kDa) by re-bridging a single interchain disulfide bond.

| Lane | Sample Description | Condition | Expected Observation | Interpretation |

| 1 | Molecular Weight Marker | N/A | Series of bands with known molecular weights | Provides a reference for estimating the size of protein bands. |

| 2 | Intact Antibody (Ab) | Non-reducing | Single band at ~150 kDa | Represents the starting, unconjugated antibody. |

| 3 | Intact Antibody (Ab) | Reducing | Two bands: Heavy Chain (~50 kDa) & Light Chain (~25 kDa) | Shows the separation of antibody subunits when disulfide bonds are broken. |

| 4 | Conjugated Ab (Ab-PEG12-Linker) | Non-reducing | Single, sharp band at >150 kDa | Confirms successful conjugation and high homogeneity of the final product. The shift upwards is due to the added mass of the linker. |

| 5 | Conjugated Ab (Ab-PEG12-Linker) | Reducing | Two bands: Heavy Chain-Linker (~50 kDa + linker mass) & Light Chain (~25 kDa) | Demonstrates that the linker has re-bridged the heavy chains, which now run at a slightly higher molecular weight, while the light chains are unaffected, confirming site-specificity. |

Amino Acid Analysis (AAA)

Amino Acid Analysis is a highly accurate and sensitive technique used to determine the amino acid composition of a protein or peptide. nih.gov It involves the hydrolysis of the protein into its constituent amino acids, followed by their separation, identification, and quantification. biosyn.com While AAA does not directly identify the specific site of conjugation, it is a cornerstone for accurately quantifying the protein concentration of the starting material and the final conjugate, which is essential for calculating conjugation efficiency and yield. biosyn.com

Role of AAA in Conjugation Analysis:

Accurate Protein Quantification: AAA provides a precise measurement of protein concentration, which is more accurate than dye-based methods that can be influenced by the protein's amino acid composition. This accurate concentration is critical for establishing the correct molar ratios of reactants for the conjugation reaction.

Determination of Conjugation Ratio: The method can be adapted to determine the ratio of a linker or payload to the protein. This is particularly feasible if the conjugated molecule contains a unique and hydrolytically stable component, such as a non-proteinogenic amino acid, that can be quantified alongside the standard amino acids. nih.gov By comparing the molar amounts of this unique component to the molar amount of the protein (determined from the quantities of its constituent amino acids), an average conjugation ratio can be calculated.

Verification of Protein Integrity: By comparing the amino acid composition of the conjugated protein to the theoretical or measured composition of the starting material, AAA can help verify that the protein's primary structure has not been inadvertently degraded during the conjugation process.

Table 2: Example of Amino Acid Analysis Data for a Hypothetical Conjugated Monoclonal Antibody (mAb) This table illustrates how AAA data is used to confirm protein identity and concentration. The analysis is performed on the hydrolyzed bioconjugate. The results are compared to the known theoretical composition of the antibody.

| Amino Acid | Theoretical Molar Ratio (in mAb) | Experimental Molar Ratio (from AAA) | Conclusion |

| Aspartic Acid (Asx) | 1.00 (Normalized) | 1.02 | Consistent with expected value |

| Threonine (Thr) | 0.65 | 0.63 | Consistent with expected value |

| Serine (Ser) | 0.88 | 0.85 | Consistent with expected value |

| Glutamic Acid (Glx) | 1.15 | 1.16 | Consistent with expected value |

| Proline (Pro) | 0.70 | 0.71 | Consistent with expected value |

| Glycine (Gly) | 0.95 | 0.96 | Consistent with expected value |

| Alanine (Ala) | 0.80 | 0.81 | Consistent with expected value |

| Valine (Val) | 0.90 | 0.89 | Consistent with expected value |

| Cysteine (Cys) | 0.20 | Not Quantified | N/A |

| Methionine (Met) | 0.15 | 0.14 | Consistent with expected value |

| Isoleucine (Ile) | 0.55 | 0.54 | Consistent with expected value |

| Leucine (Leu) | 1.20 | 1.21 | Consistent with expected value |

| Tyrosine (Tyr) | 0.40 | 0.39 | Consistent with expected value |

| Phenylalanine (Phe) | 0.45 | 0.46 | Consistent with expected value |

| Histidine (His) | 0.25 | 0.24 | Consistent with expected value |

| Lysine (B10760008) (Lys) | 0.75 | 0.76 | Consistent with expected value |

| Arginine (Arg) | 0.35 | 0.34 | Consistent with expected value |

| Tryptophan (Trp) | 0.18 | Not Quantified | N/A |

*Cysteine and Tryptophan are often degraded during standard acid hydrolysis and require separate, specific analytical methods for accurate quantification.

The close correlation between the experimental and theoretical molar ratios confirms the identity and purity of the protein component of the conjugate. This compositional data is then used to calculate the precise protein concentration, which underpins the determination of conjugation yield and efficiency. For definitive confirmation of the conjugation site, AAA is typically complemented by more advanced techniques such as peptide mapping coupled with mass spectrometry or Edman degradation. creative-proteomics.com

Computational and Theoretical Investigations of Bis Sulfone Peg12 Acid

Quantum Chemical Calculations of Reactivity and Transition States

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. For Bis-sulfone-PEG12-Acid, these calculations are essential for understanding the mechanism of its reaction with thiol groups, typically from cysteine residues in proteins.

The bis-sulfone moiety is a highly reactive bis-alkylation reagent. axispharm.com The reaction proceeds via a sequential Michael addition-elimination mechanism with two cysteine thiols, resulting in the formation of a stable three-carbon bridge that re-bridges a native disulfide bond. axispharm.comresearchgate.netmedkoo.com Quantum chemical calculations can elucidate this process by:

Mapping the Reaction Pathway: Calculating the energy of the system as the reactants (bis-sulfone and thiols) approach and form the transition state, leading to the final product.

Determining Activation Energies: Quantifying the energy barrier that must be overcome for the reaction to occur. This helps predict reaction kinetics under different conditions.

Analyzing Charge Distribution: Modeling the electrophilicity of the α,β-unsaturated sulfone system, which is key to its reactivity with nucleophilic thiol groups. nih.gov

Studies on related α,β-unsaturated sulfones confirm their utility in bioconjugation due to their specific reactivity towards thiols under mild conditions. nih.gov DFT calculations on model systems can predict the favorability of the reaction and the stability of the resulting thioether linkage. nih.gov For example, DFT has been used to calculate the binding energies between PEG chains and small drug molecules, revealing favorable interactions. nih.gov Similar methods can be applied to model the transition state of the sulfone-thiol reaction, providing insights that are difficult to obtain experimentally.

Docking and Binding Simulations of Linker-Target Interactions

Once this compound is incorporated into a bioconjugate, such as an antibody-drug conjugate (ADC), computational docking and binding simulations can predict how the conjugate interacts with its biological target. These simulations place the bioconjugate into the binding site of a target protein to evaluate the favorability of the interaction.

The primary goals of these simulations are to:

Predict Binding Modes: Determine the most likely orientation of the payload (the molecule attached via the linker) within the target's active site.

Assess Steric Compatibility: Evaluate whether the linker and its payload fit within the binding pocket without significant steric clashes. The flexibility of the PEG12 chain, as determined by MD simulations, is a critical parameter in these models. nih.gov

Estimate Binding Affinity: Calculate the free energy of binding, which provides a theoretical measure of how strongly the conjugate binds to its target. Methods like the Linear Interaction Energy (LIE) have been used to successfully estimate binding affinities for flexible ligands. nih.gov

For example, in an ADC, it is crucial that the linker allows the cytotoxic drug to bind effectively to its intracellular target (e.g., tubulin or DNA) after being released. Docking simulations can predict whether the remnant of the this compound linker attached to the drug interferes with this binding. These simulations help rationalize experimental observations and guide the design of linkers that optimize payload delivery and efficacy. nih.gov

Predictive Modeling for Optimized Linker Design in Bioconjugation

Predictive modeling combines data from computational simulations and experimental results to develop quantitative structure-property relationship (QSPR) models. These models are invaluable for optimizing linker design without the need for exhaustive synthesis and testing.

For linkers like this compound, QSPR models can be built to predict key pharmacological properties based on molecular descriptors. These descriptors can be derived from the computational studies described above:

Conformational Flexibility: Metrics from MD simulations (e.g., radius of gyration, end-to-end distance).

Physicochemical Properties: Hydrophilicity (related to the PEG length), molecular weight, and calculated partition coefficient (logP). precisepeg.comrsc.org

Reactivity: Activation energies from quantum chemical calculations.

Experimental studies have demonstrated a clear relationship between PEG linker length and the pharmacokinetic properties of ADCs. aacrjournals.org For instance, increasing PEG chain length from PEG0 to PEG8 was shown to decrease the clearance rate of an ADC, thereby increasing its exposure in vivo. aacrjournals.org This effect plateaued for linkers longer than PEG8. This type of empirical data is essential for building and validating predictive models. By correlating descriptors with outcomes like plasma clearance, solubility, and in vivo efficacy, researchers can computationally screen virtual libraries of linkers to identify candidates with the most promising therapeutic profiles. aacrjournals.orgresearchgate.net

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics

| Linker Side Chain | ADC Clearance (mL/day/kg) | In Vivo Efficacy | Reference |

|---|---|---|---|

| No PEG | 31.8 | Suboptimal | aacrjournals.org |

| PEG4 | 20.3 | Improved | aacrjournals.org |

| PEG8 | 13.9 | Optimal | aacrjournals.org |

| PEG12 | 13.4 | Optimal | aacrjournals.org |

| PEG24 | 14.1 | Optimal | aacrjournals.org |

Data derived from a study on homogeneous DAR 8 ADCs, demonstrating the effect of PEG side-chain length on clearance in rats. aacrjournals.org

Future Research Directions and Emerging Paradigms for Bis Sulfone Peg12 Acid

Exploration of Novel Orthogonal Click Chemistries in Conjugation Systems

The future development of Bis-sulfone-PEG12-Acid analogues will likely focus on incorporating additional bioorthogonal "click" chemistry handles to create multifunctional linkers. While the bis-sulfone reaction with thiols is highly efficient and site-specific, its orthogonality is limited. axispharm.comvectorlabs.com The next paradigm involves designing linkers that combine the disulfide re-bridging capability of the bis-sulfone group with a truly orthogonal reaction that allows for the sequential or simultaneous attachment of different molecular entities without cross-reactivity. nih.govrsc.org

Promising research directions include the synthesis of heterotrifunctional linkers incorporating a bis-sulfone, a carboxylic acid (or its activated ester), and a third bioorthogonal group. For instance, a Bis-sulfone-PEG12 linker could be synthesized with a terminal alkyne or azide (B81097) group, enabling copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. nih.gov Another powerful option is the integration of moieties for inverse-electron-demand Diels-Alder (IEDDA) reactions, such as a tetrazine or a strained alkene like trans-cyclooctene (B1233481) (TCO). broadpharm.com

Such a system would allow for a modular approach:

Site-specific protein conjugation via the bis-sulfone group to re-bridge a native disulfide bond.

Payload attachment via the carboxylic acid to an amine-containing drug.

Attachment of a third component (e.g., an imaging agent, a second therapeutic, or a targeting ligand) via the orthogonal click handle.

This strategy would facilitate the construction of highly complex and well-defined bioconjugates with enhanced functionality.

Table 1: Comparison of Potential Orthogonal Click Chemistries for Integration with this compound Systems.

| Click Chemistry | Reactive Partners | Key Advantages | Potential Application |

|---|---|---|---|

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne (e.g., DBCO, BCN) | Copper-free, highly bioorthogonal, fast kinetics. | Attaching imaging agents or secondary drugs in vivo. |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine + Trans-cyclooctene (TCO) | Extremely fast reaction kinetics, excellent bioorthogonality. broadpharm.com | Rapid conjugation for pre-targeting strategies in imaging and therapy. |

| Thiol-ene/Thiol-yne Chemistry | Thiol + Alkene/Alkyne | Photo-initiated, allowing for spatiotemporal control of conjugation. nih.govacs.orgmdpi.com | Patterning biomolecules onto surfaces or hydrogels. |

| Oxime Ligation | Aldehyde/Ketone + Aminooxy/Hydrazine | Forms stable oxime/hydrazone bonds under mild conditions. nih.gov | Conjugating payloads or modifying the linker under specific pH conditions. |

Integration into Advanced Multi-Component Chemical Probes

The development of multifunctional linkers based on the this compound scaffold is a critical step toward creating sophisticated multi-component chemical probes. These probes are designed to perform several tasks simultaneously, such as targeting, imaging, and therapy (theranostics). The bis-sulfone moiety provides an ideal anchor for site-specific attachment to antibodies, ensuring a homogeneous product with a defined drug-to-antibody ratio (DAR), which is a significant advantage over heterogeneous conjugation methods. axispharm.commdpi.com

Future research will likely see this compound integrated into constructs such as:

Antibody-Drug Conjugates (ADCs): The primary application, where the bis-sulfone bridges a disulfide bond on an antibody, and the acid group is used to attach a potent cytotoxic payload. axispharm.comcreative-biolabs.com The defined PEG12 spacer enhances solubility and optimizes the pharmacokinetic profile. broadpharm.comalfa-chemistry.com

Fluorescently Labeled Antibodies: By attaching a fluorescent dye instead of a drug, these linkers can be used to create precisely labeled antibodies for in vitro and in vivo imaging, diagnostics, and tracking of biological processes.

Bispecific Antibody Mimetics: By using an advanced, orthogonal linker system as described in 7.1, one could attach a small molecule targeting ligand to an antibody, effectively creating a bispecific agent that can engage two different targets.

The monodisperse nature of the PEG12 chain is crucial in these applications, as it ensures that the distance between the conjugated components is uniform, leading to more predictable biological activity and physicochemical properties. broadpharm.com

Development of Stimuli-Responsive and Bio-Cleavable Linker Systems

While the parent this compound linker forms a stable, non-cleavable linkage, a major area of future research is the design of "smart" linkers that can release their payload in response to specific environmental triggers. nih.gov This is particularly important for ADCs, where drug release should ideally occur only after internalization into the target cancer cell, minimizing off-target toxicity. creative-biolabs.comnih.gov

Emerging paradigms involve incorporating cleavable moieties within the PEG backbone or between the linker and the payload. Examples of stimuli-responsive systems that could be integrated into a bis-sulfone PEG linker include:

Reductively Cleavable Linkers: Incorporating a disulfide bond that is stable in the bloodstream but is rapidly cleaved by the high concentration of glutathione (B108866) in the intracellular environment. nih.gov

Acid-Labile Linkers: Using groups like hydrazones, which are stable at physiological pH (7.4) but hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.5-5). nih.gov

Enzyme-Cleavable Linkers: Incorporating short peptide sequences (e.g., Valine-Citrulline) that are specifically cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells. axispharm.comresearchgate.net

Photo-Cleavable Linkers: Including a photocleavable group would allow for externally triggered drug release with high spatiotemporal control, a valuable tool for research applications.

Hypoxia-Responsive Linkers: Azo-based linkers that are cleaved under the hypoxic (low oxygen) conditions characteristic of solid tumors could provide another layer of tumor specificity. rsc.org

Table 2: Potential Stimuli-Responsive Moieties for Bio-Cleavable this compound Analogues.

| Stimulus | Cleavable Moiety | Location of Cleavage | Advantage |

|---|---|---|---|

| Reductive Environment (e.g., cytoplasm) | Disulfide Bond (-S-S-) | Intracellular | High differential between extracellular and intracellular stability. nih.gov |

| Low pH (e.g., endosome/lysosome) | Hydrazone, Cis-aconityl | Endosomal/Lysosomal | Utilizes natural cell internalization pathways. nih.gov |

| Specific Enzymes (e.g., Cathepsin B) | Peptide Sequence (e.g., Val-Cit) | Lysosomal | High specificity for tumor-associated proteases. axispharm.com |

| Hypoxia | Azobenzene | Tumor Microenvironment | Targets a key feature of solid tumors. rsc.org |

Contributions to Self-Assembled Systems and Supramolecular Chemistry

The well-defined structure of this compound makes it an attractive building block for the construction of self-assembled systems and complex supramolecular architectures. The hydrophilic PEG chain and the reactive terminal groups can be exploited to create amphiphilic molecules or cross-linked networks. nih.gov

Future research could explore:

Micelle and Vesicle Formation: Conjugating the carboxylic acid end of the linker to a hydrophobic molecule would create a PEGylated amphiphile. These molecules could self-assemble in aqueous solution to form micelles or vesicles, which could serve as nanocarriers for drug delivery. The bis-sulfone groups on the surface of these assemblies would then be available for conjugation to targeting ligands like antibodies.

Hydrogel Formation: The bis-sulfone groups can be used to form stable cross-linked networks, leading to the formation of hydrogels. axispharm.com By using this compound to crosslink other polymers or biomolecules, it is possible to create biocompatible and biodegradable hydrogels for applications in tissue engineering, controlled drug release, and as cell culture scaffolds. nih.gov

Surface Modification: The linker can be used to functionalize surfaces (e.g., nanoparticles, sensor chips) in a controlled manner. The acid group could be used to attach to an aminated surface, presenting the bis-sulfone moiety for the specific capture of disulfide-containing proteins.

The precise length of the PEG12 spacer is advantageous in these systems, as it allows for fine control over the spacing and orientation of the conjugated molecules, influencing the properties of the resulting supramolecular assembly. researchgate.net

Challenges and Opportunities in Translational Research Applications

The translation of technologies involving this compound from the laboratory to clinical applications presents both significant opportunities and challenges.

Opportunities:

Homogeneous Products: The key advantage of the bis-sulfone moiety is its ability to facilitate site-specific conjugation, leading to homogeneous ADCs with a fixed DAR. axispharm.com This homogeneity is highly desirable from a regulatory perspective, as it leads to a well-characterized product with predictable pharmacokinetics and a consistent safety profile, overcoming a major challenge of early, heterogeneously conjugated ADCs. mdpi.comnih.gov

Improved Pharmacokinetics: The PEG12 linker can improve the solubility and stability of the resulting conjugate while potentially extending its circulation half-life and reducing immunogenicity compared to the unconjugated payload. alfa-chemistry.comchempep.com

Versatility: The dual functionality of the linker allows for a modular approach to constructing complex biotherapeutics, enabling the combination of various antibodies, payloads, and other functional moieties.

Challenges:

Immunogenicity of PEG: A growing concern in the field is the potential for pre-existing or treatment-induced anti-PEG antibodies in patients. These antibodies can lead to accelerated clearance of the PEGylated therapeutic, reducing its efficacy, and in some cases, may cause hypersensitivity reactions.

Manufacturing Complexity and Cost: The synthesis of complex, monodisperse linkers like this compound is a multi-step process that can be costly and challenging to scale up under Good Manufacturing Practice (GMP) conditions.

ADC-Specific Toxicities: While designed to minimize systemic exposure, ADCs can still exhibit off-target toxicities (binding to non-tumor cells) or on-target, off-tumor toxicities (binding to the target antigen on healthy tissues). researchgate.netmdpi.com Careful selection of the target antigen and optimization of the linker-payload are critical to widen the therapeutic window. nih.gov

Mechanisms of Resistance: Tumors can develop resistance to ADCs through various mechanisms, including downregulation of the target antigen, alterations in lysosomal trafficking, or upregulation of drug efflux pumps. creative-biolabs.commdpi.com Future linker designs may need to incorporate strategies to overcome these resistance mechanisms.

Overcoming these challenges through continued innovation in linker design and a deeper understanding of the biology of ADCs will be crucial for realizing the full therapeutic potential of conjugates built with advanced reagents like this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Bis-sulfone-PEG12-Acid, and how can purity be ensured during synthesis?

- Methodological Answer: this compound is typically synthesized via sulfonylation of PEG12 precursors using sulfonic acid derivatives. Key steps include:

- Sulfonation: React PEG12 diol with sulfonyl chloride derivatives under anhydrous conditions (e.g., dichloromethane, 0–5°C) to introduce bis-sulfone groups .

- Acidification: Hydrolyze terminal groups to carboxylic acids using acidic cation-exchange resins (e.g., sulfonic acid resin) .

- Purification: Employ size-exclusion chromatography (SEC) or preparative HPLC to isolate high-purity fractions (>95%). Characterize purity via NMR (e.g., absence of residual sulfonyl chloride peaks at δ 3.5–4.0 ppm) and LC-MS .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer:

- Structural Confirmation: Use H/C NMR to verify sulfone (-SO-) and PEG12 backbone integrity. Key NMR shifts: sulfone protons (δ 3.8–4.2 ppm), PEG methylene (δ 3.5–3.7 ppm) .

- Mass Analysis: LC-MS/MS (ESI+) to confirm molecular weight (expected [M+H] ~800–850 Da) and detect impurities (e.g., incomplete sulfonation products) .

- Purity Assessment: Reverse-phase HPLC with UV detection (λ = 220 nm) and a C18 column (acetonitrile/water gradient) .

Q. How does solubility vary across solvents, and what conditions are optimal for aqueous stability?

- Methodological Answer:

- Solubility Screening: Test solubility in polar aprotic solvents (DMF, DMSO), water, and alcohols. This compound is highly water-soluble (>50 mg/mL) due to PEG hydrophilicity but may aggregate in high-ionic-strength buffers .

- Stability Protocol: Monitor degradation in PBS (pH 7.4, 37°C) via HPLC over 72 hours. Use antioxidants (e.g., 0.1% BHT) to prevent sulfone oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize side products?

- Methodological Answer:

- DOE Approach: Design experiments varying temperature (0°C vs. room temperature), stoichiometry (sulfonyl chloride:PEG12 ratio), and reaction time. Use response surface modeling to identify optimal conditions .

- Side-Product Mitigation: Add molecular sieves to absorb HCl byproducts, reducing esterification side reactions. Monitor intermediates via TLC (silica gel, ethyl acetate/hexanes) .

Q. What strategies resolve discrepancies in stability data between batch syntheses?

- Methodological Answer:

- Root-Cause Analysis: Compare storage conditions (e.g., light exposure, oxygen levels), impurity profiles (via LC-MS), and batch-specific reagents (e.g., solvent lot variations) .

- Statistical Validation: Apply ANOVA to assess inter-batch variability. If p < 0.05, investigate synthesis parameters (e.g., stirring rate, drying time) .

Q. How can computational modeling predict this compound’s reactivity in bioconjugation applications?

- Methodological Answer:

- Molecular Dynamics (MD): Simulate PEG12 chain flexibility and sulfone group accessibility in aqueous environments. Use software like GROMACS with CHARMM force fields .

- DFT Calculations: Model sulfone group electrophilicity to predict reaction rates with nucleophiles (e.g., thiols in proteins). Compare with experimental kinetic data .

Data Contradiction Analysis

Q. How to interpret conflicting LC-MS and NMR data on sulfone group integrity?

- Methodological Answer:

- Hypothesis Testing: If LC-MS shows intact mass but NMR indicates degraded sulfones, consider:

Artifact Formation: Check for MS adducts (e.g., sodium/potassium) masking degradation .

Sample Preparation: Ensure NMR samples are degassed to prevent oxidation during analysis .

- Cross-Validation: Use MALDI-TOF for secondary mass confirmation and FTIR to detect sulfone oxidation (loss of S=O peaks at 1150–1300 cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products